molecular formula C12H10O3S2 B1324085 Ethyl 5-thenoyl-2-thiophene carboxylate CAS No. 890100-51-3

Ethyl 5-thenoyl-2-thiophene carboxylate

Cat. No.: B1324085
CAS No.: 890100-51-3
M. Wt: 266.3 g/mol
InChI Key: QEDVWYBJFWQUDL-UHFFFAOYSA-N
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Description

Ethyl 5-thenoyl-2-thiophene carboxylate is a chemical compound with the molecular formula C12H10O3S2. It is known for its unique structure, which includes a thiophene ring, a common motif in organic chemistry. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-thenoyl-2-thiophene carboxylate can be synthesized through the reaction of 2-thiophenecarbonyl chloride with ethyl 5-bromothiophene-2-carboxylate. This reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-thenoyl-2-thiophene carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Ethyl 5-thenoyl-2-thiophene carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-thenoyl-2-thiophene carboxylate involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting their function. Additionally, the carbonyl group can form hydrogen bonds with biological molecules, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a thenoyl and a thiophene carboxylate group. This combination imparts distinct chemical properties, making it valuable for specific research applications and synthetic pathways .

Properties

IUPAC Name

ethyl 5-(thiophene-2-carbonyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S2/c1-2-15-12(14)10-6-5-9(17-10)11(13)8-4-3-7-16-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDVWYBJFWQUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641792
Record name Ethyl 5-(thiophene-2-carbonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-51-3
Record name Ethyl 5-(2-thienylcarbonyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(thiophene-2-carbonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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